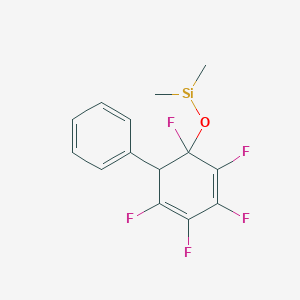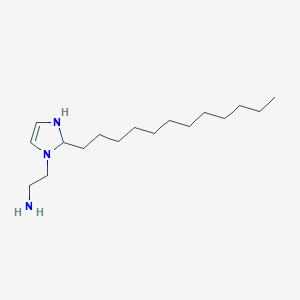
2-(2-Dodecyl-2,3-dihydro-1H-imidazol-1-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Dodecyl-2,3-dihydro-1H-imidazol-1-yl)ethan-1-amine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant synthon in the development of new drugs and other applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Dodecyl-2,3-dihydro-1H-imidazol-1-yl)ethan-1-amine can be achieved through various methods. One common method involves the reaction of dodecylamine with glyoxal and ammonia, followed by cyclization to form the imidazole ring. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions.
Another method involves the use of alpha-halo ketones and primary amines. In this case, dodecylamine reacts with an alpha-halo ketone, followed by cyclization to form the imidazole ring. The reaction conditions may include the use of a base, such as sodium hydroxide, and a suitable solvent, such as methanol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The process may include additional steps for purification, such as recrystallization or chromatography, to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
2-(2-Dodecyl-2,3-dihydro-1H-imidazol-1-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.
Substitution: The compound can undergo substitution reactions at the nitrogen atoms or the carbon atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reactions are usually performed in anhydrous solvents, such as tetrahydrofuran or diethyl ether.
Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides. The reactions are typically carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazoline derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
科学的研究の応用
2-(2-Dodecyl-2,3-dihydro-1H-imidazol-1-yl)ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of surfactants and corrosion inhibitors.
作用機序
The mechanism of action of 2-(2-Dodecyl-2,3-dihydro-1H-imidazol-1-yl)ethan-1-amine involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The dodecyl chain can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and exert its effects.
類似化合物との比較
2-(2-Dodecyl-2,3-dihydro-1H-imidazol-1-yl)ethan-1-amine can be compared with other imidazole derivatives, such as:
1H-Imidazole, 2-heptadecyl-4,5-dihydro-: Similar structure but with a longer alkyl chain.
2-(1H-Imidazol-2-yl)ethan-1-amine: Lacks the dodecyl chain, resulting in different lipophilicity and biological activity.
2-(2-Chloroquinolin-3-yl)methylene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl: Contains additional functional groups, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the imidazole ring and the dodecyl chain, which imparts specific chemical and biological properties that are not observed in other similar compounds.
特性
CAS番号 |
65319-66-6 |
|---|---|
分子式 |
C17H35N3 |
分子量 |
281.5 g/mol |
IUPAC名 |
2-(2-dodecyl-1,2-dihydroimidazol-3-yl)ethanamine |
InChI |
InChI=1S/C17H35N3/c1-2-3-4-5-6-7-8-9-10-11-12-17-19-14-16-20(17)15-13-18/h14,16-17,19H,2-13,15,18H2,1H3 |
InChIキー |
BJVSOVCGRUTWJR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1NC=CN1CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


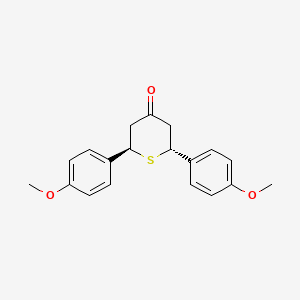

![{1-[(Propan-2-yl)sulfanyl]ethyl}benzene](/img/structure/B14472612.png)
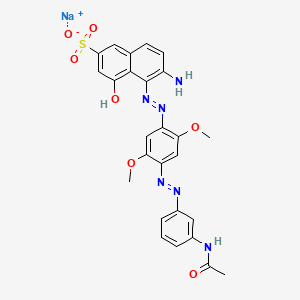
![2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol](/img/structure/B14472632.png)
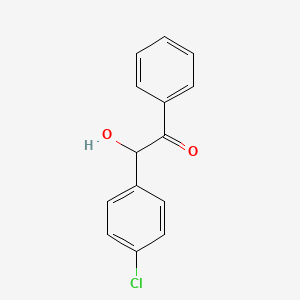
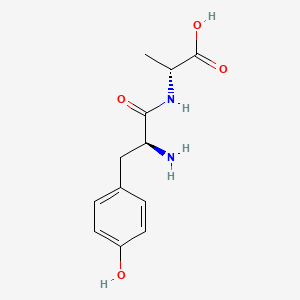
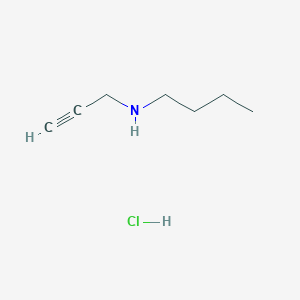
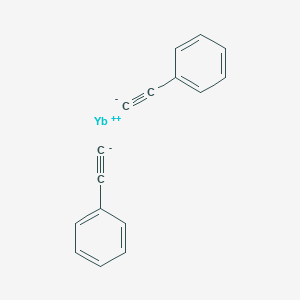

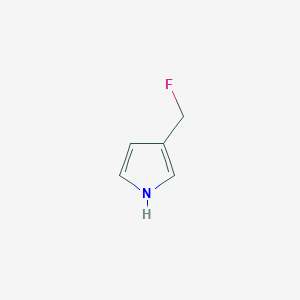
![Bis(4-benzylphenyl) [1,1'-biphenyl]-4-yl phosphite](/img/structure/B14472663.png)
